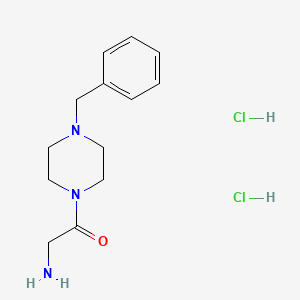

Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride

Vue d'ensemble

Description

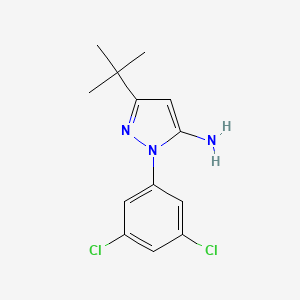

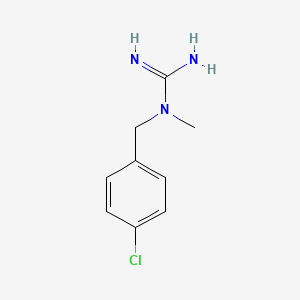

“Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride” is likely a derivative of benzoic acid, which is a common structure in many pharmaceuticals and natural compounds . The “5-(aminomethyl)” suggests the presence of an amino group attached to a methyl group on the benzene ring, and “2-hydroxy” indicates a hydroxyl group at the second position of the ring. The “methyl benzoate” part of the name suggests that the carboxylic acid group of benzoic acid has been esterified with methanol.

Molecular Structure Analysis

The molecular structure would consist of a benzene ring with a hydroxyl group at the 2nd position, an aminomethyl group at the 5th position, and a methyl ester at the carboxylic acid position . The presence of these functional groups could impart certain chemical properties to the compound, such as polarity and potential for hydrogen bonding.Chemical Reactions Analysis

The compound contains several functional groups (hydroxyl, amino, ester) that could potentially undergo various chemical reactions. For example, the amino group could participate in acid-base reactions, the ester group could undergo hydrolysis, and the hydroxyl group could be involved in oxidation-reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups (hydroxyl, amino, ester) in this compound would likely make it polar and potentially soluble in polar solvents . The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure and the intermolecular forces present.Applications De Recherche Scientifique

1. Antioxidant and Antibacterial Activities

- Summary of Application: Benzamide compounds, which are similar to the compound you mentioned, have been synthesized and analyzed for their antioxidant and antibacterial activities .

- Methods of Application: The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The antioxidant activity of the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

2. Antiviral Activity

- Summary of Application: Substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, which are structurally similar to the compound you mentioned, were synthesized and investigated for their antiviral properties .

- Methods of Application: The compounds were synthesized and their antiviral properties were investigated in relation to bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus .

- Results: Only the 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl ester hydrochlorides had significant activity against these viruses .

3. Chemical Synthesis

- Summary of Application: Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride is a chemical compound that can be used in the synthesis of various other compounds .

- Methods of Application: The specific methods of application would depend on the compound being synthesized. Typically, this compound could be used as a reagent in a chemical reaction .

- Results: The results would vary depending on the specific synthesis. In general, this compound could be used to introduce a 5-(aminomethyl)-2-methoxybenzoate group into a larger molecule .

4. Biomass Valorization

- Summary of Application: Similar compounds, such as 2,5-Bis(aminomethyl)furan (BAMF), have been used in the valorization of biomass-derived furfurals .

- Methods of Application: BAMF was prepared by the reductive amination of HMF in ammoniacal methanol using Ru NPs supported on Nb2O5 as the catalyst and molecular hydrogen as the reducing agent .

- Results: The resulting BAMF is a biorenewable monomer that can be used for polymeric applications .

5. Pharmaceutical Research

- Summary of Application: Compounds similar to “Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride” are often used in pharmaceutical research for the development of new drugs .

- Methods of Application: These compounds can be used as building blocks in the synthesis of complex molecules with potential therapeutic effects .

- Results: The results would vary depending on the specific research. In general, these compounds could contribute to the discovery of new drugs .

6. Material Science

- Summary of Application: Similar compounds, such as 2,5-Bis(aminomethyl)furan (BAMF), have been used in the development of new materials .

- Methods of Application: BAMF was prepared by the reductive amination of HMF in ammoniacal methanol using Ru NPs supported on Nb2O5 as the catalyst and molecular hydrogen as the reducing agent .

- Results: The resulting BAMF is a biorenewable monomer that can be used for polymeric applications .

Orientations Futures

Propriétés

IUPAC Name |

methyl 5-(aminomethyl)-2-hydroxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-9(12)7-4-6(5-10)2-3-8(7)11;/h2-4,11H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMAXZJEOQYXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520594.png)

![4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520598.png)